6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine, and the mixture is boiled in alcohol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. In the case of its anticoagulant activity, the compound inhibits blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure and exhibit comparable luminescent properties.
Pyrimidinone-containing pyranoquinolines: These compounds also possess anticoagulant activity and are structurally related to the target compound.
Uniqueness
6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific combination of a pyranoquinoline core with a pyrimidinylsulfanylacetyl group. This unique structure imparts distinct biological activities and photophysical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(2-pyrimidin-2-ylsulfanylacetyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3S/c1-13-11-22(2,3)25(4)17-10-19-14(8-15(13)17)9-16(20(27)28-19)18(26)12-29-21-23-6-5-7-24-21/h5-11H,12H2,1-4H3 |
InChI Key |
KNKCRGNCZCAPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NC=CC=N4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.